2-(Azetidin-3-ylmethyl)-5-chloropyridine
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Overview
Description
2-(Azetidin-3-ylmethyl)-5-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)-5-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This route is efficient and allows for the synthesis of various azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethyl)-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the chloropyridine moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution on the chloropyridine moiety can produce various substituted pyridines.
Scientific Research Applications
2-(Azetidin-3-ylmethyl)-5-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)-5-chloropyridine involves its interaction with specific molecular targets. For example, azetidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-(Azetidin-3-ylmethyl)-5-chloropyridine can be compared with other azetidine derivatives and chloropyridine compounds:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound also inhibits tubulin polymerization and has shown significant antiproliferative activity.
2-(Azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its combined azetidine and chloropyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)-5-chloropyridine |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9(12-6-8)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2 |
InChI Key |
DMGBEBBMRVOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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